REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]#[N:8].[Cl:10]N1C(=O)CCC1=O>C(#N)C>[Cl:10][C:3]1[C:2]([OH:1])=[CH:9][C:6]([C:7]#[N:8])=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
OC=1C=NC=C(C#N)C1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
|
Setpoint
|
107 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acetonitrile was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (10 mL) and brine (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give brown oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
was accomplished by flash chromatography on silica gel using 20-80% EtOAc/hexanes gradient elution
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C#N)C=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 21.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |